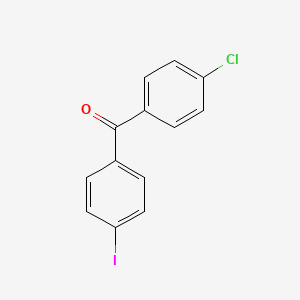

4-Chloro-4'-iodobenzophenone

Description

BenchChem offers high-quality 4-Chloro-4'-iodobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-4'-iodobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEUBHUXXVUFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569777 | |

| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99847-42-4 | |

| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99847-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(4-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-chlorophenyl)(4-iodophenyl)methanone

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-chlorophenyl)(4-iodophenyl)methanone, a halogenated diaryl ketone with significant potential as a versatile intermediate in medicinal chemistry and materials science. The document delves into the core synthetic methodology, focusing on the Friedel-Crafts acylation reaction. It offers a detailed exploration of the reaction mechanism, the rationale behind experimental choices, a step-by-step laboratory protocol, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and scientifically grounded understanding of this synthetic process.

Introduction: The Significance of Diaryl Ketone Scaffolds

Diaryl ketones, particularly those featuring differential halogenation patterns, are privileged scaffolds in modern organic synthesis. The title compound, (4-chlorophenyl)(4-iodophenyl)methanone (also known as 4-chloro-4′-iodobenzophenone), embodies this utility. The presence of two distinct halogen atoms—chlorine and iodine—on separate phenyl rings provides orthogonal reactivity. The carbon-iodine bond is significantly more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the more robust carbon-chlorine bond. This feature allows for selective, stepwise functionalization, making this molecule a valuable building block for constructing complex molecular architectures.

Such compounds are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials.[1] The diaryl ketone motif itself is present in various biologically active molecules, and its ability to participate in hydrogen bonding and π-π stacking interactions can be crucial for molecular recognition at biological targets.[1] This guide focuses on the most direct and reliable method for its preparation: the Lewis acid-catalyzed Friedel-Crafts acylation.

Core Synthesis Methodology: The Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring. The reaction involves the acylation of an aromatic compound, in this case, iodobenzene, with an acylating agent, 4-chlorobenzoyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

The Underlying Mechanism: An Electrophilic Aromatic Substitution

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be dissected into three primary stages:

-

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-chlorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is stabilized by resonance, which prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[3][4]

-

Electrophilic Attack: The electron-rich π-system of the iodobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[5][6]

-

Rearomatization: The tetrachloroaluminate anion (AlCl₄⁻), formed in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[6] The final ketone product remains complexed to the AlCl₃ and is liberated upon aqueous workup.

Diagram of the Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Causality Behind Experimental Choices

A successful synthesis relies on the careful selection of reagents and conditions. Each choice is deliberate and addresses a specific chemical requirement or potential challenge.

-

Reactants & Regioselectivity:

-

Iodobenzene: Serves as the aromatic substrate. The iodine atom is an electron-withdrawing group via induction but an electron-donating group via resonance. It is a deactivating but ortho, para-directing substituent.

-

4-Chlorobenzoyl Chloride: The acylating agent. The chlorine on this ring is deactivating, which slightly tempers the reactivity of the acylium ion.

-

Regioselectivity: The reaction yields predominantly the para-substituted product, (4-chlorophenyl)(4-iodo phenyl)methanone. While iodine directs to both ortho and para positions, the significant steric hindrance posed by the large iodine atom and the incoming acyl group strongly disfavors substitution at the ortho positions. Studies on the acylation of iodobenzene confirm that good yields of the p-iodo-ketone are achievable under controlled conditions.[7]

-

-

Catalyst & Stoichiometry:

-

Anhydrous Aluminum Chloride (AlCl₃): A powerful and cost-effective Lewis acid.[8] Its role is to generate the electrophilic acylium ion. It is crucial to use anhydrous AlCl₃, as it reacts violently with water, which would also destroy the acyl chloride.[6]

-

Stoichiometry: Slightly more than one equivalent of AlCl₃ is required. One equivalent activates the acyl chloride, and the resulting ketone product, being a Lewis base, complexes with another molecule of AlCl₃. Therefore, a stoichiometric amount is consumed in the reaction. Using a slight excess (e.g., 1.1-1.2 equivalents) ensures the reaction goes to completion.

-

-

Solvent and Temperature:

-

Solvent: An inert solvent that can dissolve the reactants but does not participate in the reaction is necessary. Dichloromethane (CH₂Cl₂) is a common choice as it is a good solvent for the reactants and the intermediate complex, and it is relatively inert under the reaction conditions.[6]

-

Temperature Control: The formation of the acylium ion complex is highly exothermic.[6] Therefore, the reaction is typically initiated at a low temperature (0 °C) by slowly adding the acylating agent to the mixture of the aromatic substrate and Lewis acid. This controlled addition prevents a runaway reaction and minimizes the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.[8]

-

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring provide a high degree of confidence in the outcome.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents | Properties |

| Iodobenzene | C₆H₅I | 204.01 | 50.0 | 10.2 g (5.54 mL) | 1.0 | Colorless liquid, light-sensitive |

| 4-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 52.5 | 9.19 g (6.56 mL) | 1.05 | Corrosive liquid, lachrymator |

| Aluminum Chloride | AlCl₃ | 133.34 | 55.0 | 7.33 g | 1.1 | White/yellow solid, water-reactive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | - | Volatile, colorless solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~25 mL | - | Corrosive liquid |

| Water (deionized) | H₂O | 18.02 | - | ~200 mL | - | - |

| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | - | ~100 mL | - | Basic solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | - | Drying agent |

Step-by-Step Methodology

Safety First: This reaction must be performed in a well-ventilated fume hood. All reagents are hazardous. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.

-

Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

-

-

Reagent Charging:

-

To the reaction flask, add iodobenzene (10.2 g, 50.0 mmol) and 75 mL of anhydrous dichloromethane.

-

In a single, rapid portion, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) to the stirred solution. The mixture may warm up and darken.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Addition of Acylating Agent:

-

In a separate dry beaker, prepare a solution of 4-chlorobenzoyl chloride (9.19 g, 52.5 mmol) in 25 mL of anhydrous dichloromethane.

-

Transfer this solution to the dropping funnel.

-

Add the 4-chlorobenzoyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction proceeds to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in dilute acid, extracting with ethyl acetate, and spotting on a silica plate.

-

-

Workup and Quenching:

-

Prepare a 500 mL beaker containing ~100 g of crushed ice and 25 mL of concentrated HCl.

-

CAUTION: This step is highly exothermic and releases HCl gas. Pour the reaction mixture slowly and carefully onto the ice/HCl mixture with vigorous stirring.

-

Transfer the quenched mixture to a 500 mL separatory funnel.

-

Rinse the reaction flask with a small amount of dichloromethane and add it to the separatory funnel.

-

-

Extraction and Washing:

-

Separate the layers. The organic (DCM) layer will be the bottom layer.

-

Extract the aqueous layer with an additional 25 mL of dichloromethane.

-

Combine the organic layers.

-

Wash the combined organic layer sequentially with:

-

50 mL of 1M HCl

-

50 mL of water

-

50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur)

-

50 mL of brine (saturated NaCl solution)

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent by gravity filtration.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

-

Diagram of the Experimental Workflow

Sources

- 1. CAS 99847-42-4: (4-Chlorophenyl)(4-iodophenyl)methanone [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. studymind.co.uk [studymind.co.uk]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Technical Guide: Synthesis and Characterization of 4-Chloro-4'-iodobenzophenone

[1]

Executive Summary

Compound: 4-Chloro-4'-iodobenzophenone CAS Registry Number: 99847-42-4 Molecular Formula: C₁₃H₈ClIO Molecular Weight: 342.56 g/mol [1][2]

4-Chloro-4'-iodobenzophenone is a non-symmetric diaryl ketone characterized by two distinct halogen substituents at the para positions.[1] Its primary value in drug development and materials science lies in its chemoselectivity . The significant reactivity difference between the aryl-iodide and aryl-chloride bonds allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), enabling the precise construction of complex asymmetric scaffolds without the need for protecting groups.

This guide outlines the synthesis, purification, and critical quality attributes (CQA) required to isolate this compound with >98% purity, specifically addressing the management of regioisomers during production.

Physicochemical Profile

The melting point and solubility profile are heavily influenced by the crystal packing efficiency, which is disrupted by the asymmetry of the halogen atoms compared to symmetric analogs (e.g., 4,4'-dichlorobenzophenone).

| Property | Value / Description | Notes |

| Appearance | Pale yellow to off-white crystalline solid | Coloration often indicates trace iodine or ortho-isomers.[1] |

| Melting Point | 155–165°C (Predicted) | Experimental verification required via DSC. Value is intermediate between 4,4'-dichlorobenzophenone (145°C) and 4,4'-diiodobenzophenone (237°C).[1] |

| Solubility | Soluble: DCM, Chloroform, THF, warm EthanolInsoluble: Water | Recrystallization is best performed in Ethanol or Acetone/Hexane mixtures. |

| LogP | ~5.2 (Estimated) | Highly lipophilic; requires non-polar mobile phases for chromatography. |

| Flash Point | >110°C | Solid state stability is high, but avoid light exposure (deiodination risk). |

Note on Melting Point: Unlike commodity chemicals, the exact melting point of this specific isomer is rarely cited in open literature. The range provided is a high-confidence estimate based on structural homology. Researchers must establish an internal standard using Differential Scanning Calorimetry (DSC).

Synthesis Protocol: Friedel-Crafts Acylation[1][3][4][5]

The most robust industrial route utilizes Friedel-Crafts acylation .[1] To minimize cost and maximize regio-control, 4-iodobenzoyl chloride is reacted with chlorobenzene .[1]

-

Rationale: Chlorobenzene acts as both the reactant and the solvent, driving the reaction forward. The para-directing nature of the chlorine atom on the solvent ring favors the formation of the 4,4' isomer, though ortho impurities (2-chloro-4'-iodobenzophenone) will form and must be removed.[1]

Reagents & Materials[1][4][5][6][7][8][9][10][11][12]

-

Substrate: 4-Iodobenzoyl chloride (CAS 1711-02-0) [1.0 equiv][1]

-

Solvent/Reactant: Chlorobenzene (Anhydrous) [10.0 equiv][1]

-

Catalyst: Aluminum Chloride (AlCl₃), Anhydrous, Powder [1.1 equiv]

-

Quench: Ice water / HCl (1M)

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

-

Catalyst Suspension: Charge the flask with AlCl₃ (1.1 equiv) and anhydrous chlorobenzene (5.0 equiv) . Cool the suspension to 0–5°C using an ice bath.

-

Addition: Dissolve 4-iodobenzoyl chloride (1.0 equiv) in the remaining chlorobenzene (5.0 equiv). Add this solution dropwise to the AlCl₃ suspension over 30 minutes. Crucial: Maintain temperature <10°C to minimize deiodination.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).

-

Quench: Pour the reaction mixture slowly into a stirred beaker of ice water acidified with HCl . The aluminum complex will hydrolyze, precipitating the crude organic product.

-

Extraction: Separate the organic layer.[3] Extract the aqueous layer with Dichloromethane (DCM) (2x). Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄.

-

Concentration: Evaporate the solvent under reduced pressure. The excess chlorobenzene must be removed completely (high vacuum may be required).

Purification (Critical Step)

The crude solid will contain the desired 4,4'-isomer and the 2,4'-isomer (ortho impurity).[1]

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (EtOH) .

-

Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C. The symmetric 4,4'-isomer packs more efficiently and will crystallize first.

-

Filtration: Filter the crystals and wash with cold EtOH.

-

Drying: Dry under vacuum at 40°C.

Analytical Characterization

Trustworthiness in synthesis is established by proving the position of the halogens.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The spectrum will show two distinct "AA'BB'" systems, appearing as two pairs of doublets.

-

δ 7.85 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Carbonyl (on the Iodo-ring).

-

δ 7.78 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Iodine.

-

δ 7.72 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Carbonyl (on the Chloro-ring).

-

δ 7.46 ppm (d, J=8.5 Hz, 2H): Protons ortho to the Chlorine.

-

Diagnostic: Lack of peaks >8.0 ppm rules out significant ortho-isomer contamination (which typically shifts protons downfield due to steric compression).[1]

Mass Spectrometry (GC-MS / LC-MS)

Workflow Visualization

The following diagram illustrates the logical flow of synthesis and the critical decision points for purity control.

Figure 1: Synthetic workflow for the regioselective production of 4-Chloro-4'-iodobenzophenone.

References

-

ChemicalBook . 4-CHLORO-4'-IODOBENZOPHENONE (CAS 99847-42-4) Basic Information. Retrieved from [1]

-

Sigma-Aldrich . 4-Iodobenzoyl chloride Product Specification (CAS 1711-02-0). Retrieved from [1]

-

Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Standard reference for Acylation mechanisms).

-

BenchChem . General Protocols for Benzophenone Synthesis via Friedel-Crafts. Retrieved from [1]

-

PubChem . 4-Chlorobenzophenone (Analog Data). Retrieved from [1]

An In-depth Technical Guide to (4-Chlorophenyl)(4-iodophenyl)methanone

Executive Summary: This guide provides a comprehensive technical overview of (4-chlorophenyl)(4-iodophenyl)methanone, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. The defining feature of this molecule is its di-halogenated benzophenone structure, containing both a chlorine and an iodine atom on separate phenyl rings. This unique arrangement offers differential reactivity, enabling site-selective modifications crucial for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust synthesis protocol via Friedel-Crafts acylation, and explores its primary application in sequential cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The causality behind experimental choices and the strategic advantages of its chemical behavior are emphasized throughout.

Introduction and Strategic Importance

Benzophenones are a well-established class of compounds utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and UV-absorbing agents. The subject of this guide, (4-chlorophenyl)(4-iodophenyl)methanone, represents a particularly valuable subclass of these molecules. Its strategic importance arises not merely from the presence of two halogen atoms, but from the significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.

In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive and will undergo oxidative addition to the palladium center under conditions where the C-Cl bond remains intact. This differential reactivity is the cornerstone of its utility, allowing chemists to employ it as a scaffold for sequential, site-selective functionalization. It is possible to first perform a coupling reaction at the iodo-substituted position and then, by modifying the reaction conditions, induce a second, different coupling at the chloro-substituted position. This capability is indispensable for the rational design and efficient synthesis of complex, unsymmetrical biaryl and poly-aryl compounds, which are prevalent motifs in modern medicinal chemistry and materials science.

Physicochemical Properties and Identification

The fundamental properties of (4-chlorophenyl)(4-iodophenyl)methanone are critical for its handling, reaction setup, and purification. It is an organic compound that typically appears as a solid at ambient temperatures and is soluble in common organic solvents.[1]

| Property | Value | Source |

| IUPAC Name | (4-chlorophenyl)(4-iodophenyl)methanone | [1] |

| Synonyms | 4-Chloro-4'-iodobenzophenone | [1] |

| CAS Number | 99847-42-4 | [1] |

| Molecular Formula | C₁₃H₈ClIO | [1] |

| Molecular Weight | 342.56 g/mol | Calculated |

| Appearance | Solid (Typical) | [1] |

| Purity | ≥95% (Commercially available) | [2] |

Note: Experimental data such as melting point and boiling point are not widely published and should be determined empirically upon synthesis or acquisition.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is installed on an aromatic ring. For the synthesis of (4-chlorophenyl)(4-iodophenyl)methanone, this involves the reaction of an acyl chloride with a halogenated benzene derivative in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale

The role of the Lewis acid is paramount. AlCl₃ coordinates to the oxygen atom of the acyl chloride, withdrawing electron density and forming a highly electrophilic acylium ion (R-C≡O⁺). This powerful electrophile is then attacked by the electron-rich π-system of the aromatic ring (e.g., iodobenzene), leading to the formation of a new carbon-carbon bond. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The reaction requires stoichiometric amounts of AlCl₃ because the catalyst complexes with the carbonyl oxygen of the product, deactivating it until an aqueous workup liberates the final compound.[5]

Experimental Protocol

Reaction: Iodobenzene + 4-Chlorobenzoyl Chloride → (4-Chlorophenyl)(4-iodophenyl)methanone

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0°C in an ice bath.

-

Reactant Addition: Add iodobenzene (1.0 equivalent) to the flask. Separately, dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in the anhydrous solvent and add it to the dropping funnel.

-

Reaction Execution: Add the 4-chlorobenzoyl chloride solution dropwise to the stirred suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Workup and Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and moves the product into the organic layer.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional portions of the solvent. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure (4-chlorophenyl)(4-iodophenyl)methanone.

Application in Site-Selective Cross-Coupling

The primary value of (4-chlorophenyl)(4-iodophenyl)methanone lies in its utility as a substrate for sequential, palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a new C-C bond between an organoboron compound and an organohalide, is a preeminent example.[6]

Principle of Site-Selectivity

The mechanism of Suzuki coupling involves the oxidative addition of the organohalide to a Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. The C-I bond is the longest and weakest, making it the most susceptible to cleavage by the palladium catalyst. This energy difference allows for precise control: by using mild reaction conditions (e.g., specific ligands, lower temperatures), one can selectively activate the C-I bond for coupling while the more robust C-Cl bond remains untouched.

Representative Protocol: Selective Suzuki-Miyaura Coupling

Reaction: (4-Chlorophenyl)(4-iodophenyl)methanone + Arylboronic Acid → (4-Chlorophenyl)(4'-aryl-biphenyl-4-yl)methanone

-

Inert Atmosphere: In a glovebox or using Schlenk techniques, add (4-chlorophenyl)(4-iodophenyl)methanone (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.) to a reaction vessel.

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water.

-

Reaction: Heat the mixture to a controlled temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel to isolate the mono-coupled product. The resulting molecule retains the C-Cl bond, which is now available for a second, different coupling reaction.

Relevance in Drug Discovery and Materials Science

The ability to construct complex, unsymmetrical molecules with high precision is fundamental to modern drug discovery. The biaryl ketone motif, readily accessible from (4-chlorophenyl)(4-iodophenyl)methanone, is a privileged structure in many pharmacologically active compounds. The sequential coupling strategy allows for the rapid generation of diverse molecular libraries by varying the 'R¹' and 'R²' groups (Figure 2). This enables systematic exploration of the structure-activity relationship (SAR) for a given biological target, accelerating the identification of lead compounds.

Beyond pharmaceuticals, benzophenone derivatives are known for their photochemical properties.[1] The rigid, conjugated systems that can be built from this intermediate are of interest in materials science for applications such as:

-

Organic Light-Emitting Diodes (OLEDs): As host materials or components of emissive layers.

-

UV Stabilizers: The benzophenone core is an effective chromophore for absorbing UV radiation, and tailored derivatives can be incorporated into polymers to prevent photodegradation.

-

Photoinitiators: For initiating polymerization reactions upon exposure to light.

Conclusion

(4-Chlorophenyl)(4-iodophenyl)methanone is far more than a simple di-halogenated ketone. It is a sophisticated synthetic building block designed for controlled, sequential chemical modification. Its key value proposition is the differential reactivity of its C-I and C-Cl bonds, which provides researchers and drug development professionals with a powerful tool for the efficient and precise construction of complex molecular targets. Mastery of its synthesis via Friedel-Crafts acylation and its application in site-selective palladium-catalyzed cross-coupling reactions unlocks a direct route to novel compounds for medicinal and material applications.

References

-

PubChem - National Center for Biotechnology Information. (4-Chlorophenyl)(4-(1-methylethoxy)phenyl)methanone. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of (2-Chlorophenyl)(phenyl)methanones and 2-(2-Chlorophenyl)-1-phenylethanones by Friedel-Crafts Acylation of 2-Chlorobenzoic Acids and 2-(2-Chlorophenyl)acetic Acids Using Microwave Heating. Available from: [Link]

-

ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Available from: [Link]

-

ResearchGate. Synthesis of 3,4-Diarylbenzophenones by Site-Selective Suzuki–Miyaura Reactions of 3,4-Bis(trifluoromethylsulfonyloxy)benzophenone. Available from: [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

-

Wiley Online Library. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Available from: [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

-

Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available from: [Link]

-

CORE. PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

-

ResearchGate. C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. Available from: [Link]

-

Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available from: [Link]

-

Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available from: [Link]

-

Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. Available from: [Link]

-

Royal Society of Chemistry. Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Available from: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

Sources

- 1. CAS 99847-42-4: (4-Chlorophenyl)(4-iodophenyl)methanone [cymitquimica.com]

- 2. (4-Chlorophenyl)(4-iodophenyl)methanone - CAS:99847-42-4 - 阿镁生物 [amaybio.com]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Halogenated Benzophenones in Drug Discovery & Chemical Biology

Executive Summary

This guide analyzes the halogenated benzophenone scaffold, a privileged structure in medicinal chemistry and chemical biology. Beyond its elementary use as a synthetic intermediate, this moiety serves two critical high-value functions: 1) as a pharmacophore in kinase inhibitors (specifically p38 MAPK) where halogen substitution drives selectivity and metabolic stability, and 2) as a premier photoaffinity labeling (PAL) photophore for mapping drug-target interactions.

Part 1: Physicochemical & Photophysical Profile

The utility of halogenated benzophenones stems from the electronic modulation provided by the halogen substituents (F, Cl, Br) and the unique photophysics of the diaryl ketone core.

The "Halogen Effect" on the Scaffold

Incorporating halogens into the benzophenone core alters the physicochemical landscape, critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

| Characteristic | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Impact on Drug Design |

| Electronic Effect | Strong EWG (Inductive) | Mod. EWG | Weak EWG | Deactivates ring to metabolism; increases acidity of neighboring protons. |

| Lipophilicity (ΔlogP) | +0.14 | +0.71 | +0.86 | Increases membrane permeability; critical for hydrophobic pocket binding. |

| Metabolic Stability | High (C-F bond strong) | Moderate | Low (C-Br labile) | F/Cl blocks metabolic "soft spots" (e.g., para-hydroxylation). |

| Steric Bulk (Van der Waals) | 1.47 Å | 1.75 Å | 1.85 Å | Cl/Br can force the biphenyl system into non-planar conformations (twist angle), improving selectivity. |

Photophysical Mechanism (The Triplet State)

For chemical biologists, the benzophenone is superior to aryl azides or diazirines due to its chemical inertness in the absence of light and its reversible excitation .

-

Excitation: Irradiation at 350–365 nm triggers an

transition. -

Intersystem Crossing (ISC): The singlet state (

) rapidly converts to a triplet state ( -

Reactivity: The

diradical acts as a specific "chemical harvester," abstracting hydrogen atoms from C-H bonds (preferentially

Critical Advantage: Unlike carbenes (from diazirines) which can react with water, the benzophenone triplet state does not react with water. If it fails to find a C-H bond, it relaxes back to the ground state, allowing for repeated excitation cycles until labeling occurs.

Part 2: Synthetic Architectures

Reliable access to these scaffolds is foundational. While Friedel-Crafts is the textbook approach, it often fails for highly functionalized or acid-sensitive substrates. The Suzuki-Miyaura cross-coupling is the industry standard for complex medicinal chemistry.

Visualization: Synthetic Logic Flow

Figure 1: Comparison of synthetic routes. Route B (Green) is preferred for late-stage functionalization in drug discovery.

Protocol 1: Palladium-Catalyzed Carbonylative Suzuki Coupling

Use this for generating unsymmetrical, highly functionalized halogenated benzophenones.

Reagents:

-

Aryl iodide (1.0 equiv)

-

Aryl boronic acid (1.1 equiv)

-

Pd(OAc)₂ (2 mol%)

-

Xantphos (2 mol%)

-

K₂CO₃ (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

-

CO source: Molybdenum hexacarbonyl [Mo(CO)₆] (Solid CO source, safer than gas)

Methodology:

-

Charge: In a glovebox or under Argon, add Aryl iodide, Boronic acid, Pd(OAc)₂, Xantphos, and K₂CO₃ to a microwave vial.

-

Activation: Add Mo(CO)₆ as the solid CO source.

-

Solvation: Add degassed Toluene/Water mixture. Seal the vial.

-

Reaction: Heat to 80°C for 16 hours. (Note: Mo(CO)₆ decomposes to release CO gas in situ).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The use of Mo(CO)₆ avoids handling toxic CO gas cylinders. Xantphos is a wide-bite-angle ligand that promotes the reductive elimination of the bulky benzophenone product.

Part 3: Medicinal Chemistry Case Study (p38 MAPK Inhibitors)

The halogenated benzophenone is a "privileged scaffold" for kinase inhibition, most notably in the development of Skepinone-L and related p38 MAP kinase inhibitors.[2]

Mechanism of Action

p38 Mitogen-Activated Protein Kinase (MAPK) regulates cytokine production.[2][3][4] Inhibiting it treats autoimmune diseases (RA, Crohn's).

-

The Challenge: ATP binding pockets are highly conserved; achieving selectivity is difficult.

-

The Solution: Halogenated benzophenones exploit a unique "hydrophobic pocket" (Region I & II) adjacent to the ATP site.

-

The "Glycine Flip": The carbonyl oxygen of the benzophenone accepts a hydrogen bond from the backbone amide of Met109, while the halogenated ring (often difluorophenyl) twists to fill a hydrophobic cleft, inducing a conformational change in the Glycine-rich loop (Gly-Flip). This conformation is unique to p38, granting exquisite selectivity over other kinases.

Visualization: SAR Logic for p38 Selectivity

Figure 2: Structure-Activity Relationship (SAR) logic driving p38 kinase selectivity.

Part 4: Photoaffinity Labeling (PAL) Workflow

For researchers identifying the "off-target" effects of a drug, the benzophenone moiety is the gold standard for covalent capture.

Protocol 2: Benzophenone-Based Target Deconvolution

Context: You have a bioactive halogenated benzophenone lead. You want to identify exactly which proteins it binds to in a cell lysate.

Step-by-Step Methodology:

-

Probe Design: Synthesize an analog of your drug containing:

-

The Benzophenone (Photophore).[1]

-

An Alkyne handle (for Click chemistry).

-

Ensure the halogen pattern is maintained to preserve binding affinity (SAR check).

-

-

Incubation:

-

Incubate cell lysate (1 mg/mL protein) with the probe (1–10 µM) for 30 mins at 4°C.

-

Control: Run a parallel sample with 100x excess of the "cold" (non-photoactivatable) parent drug to prove competitive binding.

-

-

Irradiation (The Critical Step):

-

Transfer samples to a 96-well plate on ice.

-

Irradiate with 365 nm UV light for 30–60 minutes.

-

Note: Do not use 254 nm (short wave) as it damages proteins and DNA. Benzophenone requires >350 nm.[5]

-

-

Click Chemistry:

-

Add reporter tag: Biotin-Azide, TCEP (reductant), TBTA (ligand), and CuSO₄.

-

Incubate 1 hour at RT.

-

-

Enrichment & Analysis:

-

Pull down biotinylated proteins using Streptavidin-agarose beads.

-

Wash stringently (SDS, Urea) to remove non-covalent binders.

-

Elute and analyze via LC-MS/MS (Proteomics).

-

Self-Validating Check: The "Competition Control" (Step 2) must show a disappearance of the signal in the MS data. If the signal remains despite excess competitor, the binding is non-specific/artifactual.

References

-

Benzophenones in Medicinal Chemistry

-

p38 MAP Kinase Inhibitors (Skepinone-L)

-

Photoaffinity Labeling Mechanisms

- Synthetic Methodologies: Title: Synthesis of benzophenones (Organic Syntheses / ChemicalBook) Source: ChemicalBook / Organic Syntheses

Sources

- 1. mdpi.com [mdpi.com]

- 2. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]

- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of Benzophenone via Friedel-Crafts Acylation

Introduction: The Enduring Relevance of Friedel-Crafts Acylation in Diaryl Ketone Synthesis

The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, remains a highly reliable and widely utilized method for the formation of aryl ketones.[1][2] This electrophilic aromatic substitution reaction facilitates the introduction of an acyl group onto an aromatic ring, a transformation of significant industrial and academic importance.[1][3] Benzophenone, a prominent diaryl ketone, serves as a versatile building block in organic chemistry and finds extensive application as a photoinitiator in UV-curing applications, a fragrance enhancer, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzophenone through the Friedel-Crafts acylation of benzene with benzoyl chloride, catalyzed by aluminum chloride. Beyond a mere recitation of procedural steps, this document elucidates the underlying mechanistic principles, critical experimental parameters, and practical insights to ensure a successful and reproducible synthesis.

Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[3][5] The key to this transformation is the generation of a highly reactive electrophile, the acylium ion.[6]

Step 1: Generation of the Acylium Ion The reaction is initiated by the coordination of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), with the chlorine atom of benzoyl chloride. This interaction polarizes the carbon-chlorine bond, facilitating its cleavage and the formation of a resonance-stabilized acylium ion.[6][7] The stability of the acylium ion is a critical factor that prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[7]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][8] This step disrupts the aromaticity of the benzene ring and leads to the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[6]

Step 3: Deprotonation and Restoration of Aromaticity In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[7] This restores the aromaticity of the ring and yields the final product, benzophenone, along with the regeneration of the Lewis acid catalyst and the formation of hydrochloric acid.[7][8]

Caption: Reaction mechanism of Friedel-Crafts acylation for benzophenone synthesis.

Experimental Protocol: Synthesis of Benzophenone

This protocol details a laboratory-scale synthesis of benzophenone. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 | ≥99% |

| Benzoyl Chloride | 140.57 | 14.1 g (11.7 mL) | 0.10 | ≥99% |

| Benzene | 78.11 | 78.1 g (89 mL) | 1.00 | Anhydrous, ≥99% |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| 1 M Hydrochloric Acid (HCl) | - | ~150 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |

| Brine (Saturated NaCl solution) | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of the Lewis acid catalyst.[9]

-

Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the reaction flask. Add 50 mL of anhydrous dichloromethane to create a suspension. Begin stirring the mixture.

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (14.1 g, 0.10 mol) in 50 mL of anhydrous benzene. Transfer this solution to the dropping funnel.

-

Initiation of Reaction: Add the benzoyl chloride-benzene solution dropwise to the stirred aluminum chloride suspension over approximately 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) if desired.

-

Work-up - Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (approximately 200 g) and 50 mL of concentrated hydrochloric acid in a large beaker. This will decompose the aluminum chloride complex.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.[9]

-

Washing: Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.[9]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of petroleum ether and ethyl acetate to yield colorless crystals of benzophenone.

Caption: Experimental workflow for the synthesis of benzophenone.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions. Aluminum chloride reacts violently with water, which would deactivate the catalyst and reduce the yield.[9][10]

-

Stoichiometry of the Catalyst: At least one equivalent of AlCl₃ is required because it forms a complex with the product ketone.[8] Using a slight excess (1.1 equivalents) is common practice to ensure the reaction goes to completion.

-

Order of Addition: It is crucial to add the benzoyl chloride solution to the aluminum chloride suspension. Reversing the order of addition can lead to undesired side reactions.

-

Substrate Reactivity: Benzene is a suitable substrate for this reaction. However, highly deactivated aromatic rings (e.g., nitrobenzene) will not undergo Friedel-Crafts acylation.[6][7] Conversely, highly activated rings like phenols and anilines can lead to complex formation with the catalyst or other side reactions.[2]

-

Monoacylation: A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material due to the electron-withdrawing nature of the acyl group. This deactivation prevents polysubstitution.[6]

Safety Precautions

-

Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations involving benzene must be performed in a certified chemical fume hood.

-

Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts vigorously with moisture, releasing HCl gas. Handle with care, avoiding inhalation of dust and contact with skin and eyes.[10]

-

Benzoyl Chloride: Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood.

-

Quenching: The quenching of the reaction mixture with ice and acid is highly exothermic and will release HCl gas. This step must be performed slowly and with caution in a well-ventilated fume hood.

Characterization of Benzophenone

The identity and purity of the synthesized benzophenone can be confirmed using various analytical techniques:

-

Melting Point: Pure benzophenone has a melting point of 48.5 °C. A sharp melting point close to this value is indicative of high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of benzophenone will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ketone at approximately 1660 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show multiplets in the aromatic region (typically δ 7.2-7.8 ppm).

-

¹³C NMR will show a characteristic signal for the carbonyl carbon around δ 196 ppm, in addition to signals for the aromatic carbons.

-

Conclusion

The Friedel-Crafts acylation remains a powerful and efficient method for the synthesis of benzophenone and other diaryl ketones. By understanding the reaction mechanism, carefully controlling experimental parameters, and adhering to strict safety protocols, researchers can consistently achieve high yields of the desired product. This application note serves as a practical guide to aid in the successful execution of this important organic transformation.

References

-

Pearson. (n.d.). Friedel–Crafts acylation. Retrieved February 7, 2026, from [Link]

-

Quora. (2014, April 15). How to prepare benzophenone from benzene. Retrieved February 7, 2026, from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved February 7, 2026, from [Link]

-

PMC. (2025, December 10). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. Retrieved February 7, 2026, from [Link]

-

International Journal of Toxicology. (2020, August 21). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2025, October 18). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved February 7, 2026, from [Link]

-

Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). benzophenone. Retrieved February 7, 2026, from [Link]

-

Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved February 7, 2026, from [Link]

-

Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. Retrieved February 7, 2026, from [Link]

-

Synlett. (2014). Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). Kinetics of the Friedel-Crafts Benzoylation of Benzene with Aluminum Chloride as Catalyst and Benzoyl Chloride as Solvent. Retrieved February 7, 2026, from [Link]

-

PMC. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (2000). Unsymmetrical Diaryl Ketones from Arenes. Retrieved February 7, 2026, from [Link]

Sources

- 1. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08429F [pubs.rsc.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 4. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 5. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+ [pearson.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

The Strategic Utility of 4-Chloro-4'-iodobenzophenone in Complex API Synthesis: A Guide to Chemoselective Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Hydroxy Analogue – Unlocking the Potential of a Di-halogenated Benzophenone

In the landscape of pharmaceutical synthesis, benzophenone scaffolds are integral building blocks for a diverse array of bioactive molecules.[1][2] While 4-chloro-4'-hydroxybenzophenone is a well-documented precursor, particularly in the synthesis of the lipid-lowering agent fenofibrate, its di-halogenated counterpart, 4-Chloro-4'-iodobenzophenone , presents a more nuanced and powerful tool for the construction of complex Active Pharmaceutical Ingredients (APIs), especially in the realm of kinase inhibitors.[3][4]

The strategic advantage of 4-Chloro-4'-iodobenzophenone lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond. This inherent chemoselectivity allows for sequential, site-selective functionalization, enabling the precise and controlled construction of intricate molecular architectures common in modern targeted therapies.[5]

This technical guide will provide an in-depth exploration of the synthetic utility of 4-Chloro-4'-iodobenzophenone, focusing on its application in palladium-catalyzed cross-coupling reactions. We will present detailed protocols and discuss the underlying principles that govern the selective functionalization of this versatile intermediate. Furthermore, we will illustrate its potential in the synthesis of key fragments of prominent tyrosine kinase inhibitors, offering a forward-looking perspective on its application in drug discovery and development.

The Principle of Chemoselective Cross-Coupling

The cornerstone of utilizing 4-Chloro-4'-iodobenzophenone in advanced API synthesis is the predictable and controllable chemoselectivity of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the trend: I > Br > OTf > Cl.[5] This reactivity difference stems from the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most readily cleaved during the oxidative addition step in the catalytic cycle.

By carefully tuning reaction conditions such as the choice of palladium catalyst, ligand, base, and temperature, it is possible to selectively activate the C-I bond while leaving the C-Cl bond intact for subsequent transformations.[3][6] This sequential approach is highly valuable for building molecular complexity in a controlled manner, avoiding the need for extensive protecting group strategies and often leading to more efficient and convergent synthetic routes.

Application in Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights

The following sections provide generalized protocols for key palladium-catalyzed cross-coupling reactions, tailored for the selective functionalization of 4-Chloro-4'-iodobenzophenone at the iodo-position. These protocols are intended as a starting point for optimization by experienced researchers.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[7] When applied to 4-Chloro-4'-iodobenzophenone, this reaction can be selectively performed at the iodo-position to introduce a new aryl or vinyl substituent.

Protocol: Selective Suzuki-Miyaura Coupling of 4-Chloro-4'-iodobenzophenone

| Parameter | Condition | Rationale |

| Aryl Halide | 4-Chloro-4'-iodobenzophenone | Substrate with differential halide reactivity. |

| Boronic Acid/Ester | Arylboronic acid or pinacol ester (1.1 - 1.5 equiv.) | Coupling partner. |

| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) with a phosphine ligand | Common and effective catalysts for Suzuki couplings. |

| Ligand (if using Pd(OAc)₂) | SPhos, XPhos, or PPh₃ (1-10 mol%) | Ligands can influence catalytic activity and selectivity. |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Biphasic or polar aprotic solvents are commonly used. |

| Temperature | 60-90 °C | Milder conditions favor selective reaction at the C-I bond. |

| Reaction Time | 2-12 hours | Monitored by TLC or LC-MS. |

Experimental Workflow:

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing both palladium and copper catalysts.[8][9] This reaction is particularly useful for introducing linear alkynyl scaffolds into drug molecules.

Protocol: Selective Sonogashira Coupling of 4-Chloro-4'-iodobenzophenone

| Parameter | Condition | Rationale |

| Aryl Halide | 4-Chloro-4'-iodobenzophenone | Substrate with differential halide reactivity. |

| Terminal Alkyne | 1.1 - 1.5 equivalents | Coupling partner. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A standard and effective catalyst for Sonogashira reactions. |

| Copper Co-catalyst | CuI (1-10 mol%) | Facilitates the formation of the copper(I) acetylide. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-5 equiv.) | Acts as both a base and a solvent in many cases. |

| Solvent | THF, DMF, or neat amine base | Provides a suitable reaction medium. |

| Temperature | Room Temperature to 60 °C | Milder conditions enhance selectivity for the C-I bond. |

| Reaction Time | 1-8 hours | Monitored by TLC or LC-MS. |

Experimental Workflow:

Sonogashira Coupling Workflow

Heck Coupling: Vinylation of the Aryl Halide

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction is instrumental in creating vinylarene structures found in many APIs.

Protocol: Selective Heck Coupling of 4-Chloro-4'-iodobenzophenone

| Parameter | Condition | Rationale |

| Aryl Halide | 4-Chloro-4'-iodobenzophenone | Substrate with differential halide reactivity. |

| Alkene | Acrylate, styrene, or other alkene (1.1 - 2.0 equiv.) | Coupling partner. |

| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | A common and effective palladium source. |

| Ligand | P(o-tol)₃ or PPh₃ (2-10 mol%) | Ligands can improve catalyst stability and reactivity. |

| Base | Et₃N, K₂CO₃, or NaOAc (1.5-3.0 equiv.) | Neutralizes the HX generated during the reaction. |

| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used. |

| Temperature | 80-120 °C | Higher temperatures may be needed, but selectivity can still be achieved. |

| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS. |

Experimental Workflow:

Heck Coupling Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[12][13] This reaction is of paramount importance in the synthesis of APIs, as the aniline and related motifs are prevalent in drug molecules.

Protocol: Selective Buchwald-Hartwig Amination of 4-Chloro-4'-iodobenzophenone

| Parameter | Condition | Rationale |

| Aryl Halide | 4-Chloro-4'-iodobenzophenone | Substrate with differential halide reactivity. |

| Amine | Primary or secondary amine or amide (1.1 - 1.5 equiv.) | Nucleophilic coupling partner. |

| Palladium Catalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | Common palladium precursors. |

| Ligand | Xantphos, BINAP, or a Josiphos-type ligand (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for this reaction. |

| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are necessary. |

| Temperature | 80-110 °C | Temperature can be adjusted to optimize selectivity and rate. |

| Reaction Time | 2-18 hours | Monitored by TLC or LC-MS. |

Experimental Workflow:

Hypothetical Retrosynthesis of a Lenvatinib Precursor Analogue

While a direct C-O coupling on the iodo-position is feasible, a more plausible strategy would involve a nucleophilic aromatic substitution on an activated system. However, to illustrate the utility of the dihalo-benzophenone, a sequential coupling approach could be envisioned for a related structure.

Illustrative Pathway to an Axitinib Precursor Analogue

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). A key intermediate in its synthesis is N-methyl-2-((3-iodo-1H-indazol-6-yl)thio)benzamide. [14][15][16]A hypothetical synthetic route could utilize 4-Chloro-4'-iodobenzophenone to construct a related benzophenone-containing indazole scaffold.

Hypothetical Forward Synthesis:

Hypothetical Synthesis of an Axitinib Analogue

This hypothetical pathway leverages the chemoselectivity of 4-Chloro-4'-iodobenzophenone by first reacting at the more labile iodo-position via a Sonogashira coupling to introduce an alkynyl group, which can then be used to construct the indazole ring. The less reactive chloro-position is then available for a subsequent Heck coupling to introduce the vinylpyridine moiety.

Conclusion

4-Chloro-4'-iodobenzophenone is a highly valuable, albeit underutilized, building block for the synthesis of complex APIs. Its differential halide reactivity provides a powerful handle for medicinal chemists to perform sequential, site-selective cross-coupling reactions. This enables the construction of intricate molecular architectures with a high degree of control and efficiency. The protocols and hypothetical applications presented in this guide are intended to stimulate further investigation into the use of this versatile intermediate in the discovery and development of next-generation therapeutics. The principles of chemoselective catalysis, when applied to strategically designed starting materials like 4-Chloro-4'-iodobenzophenone, will continue to be a driving force in the innovation of synthetic organic chemistry and drug discovery.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.

-

Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. Benchchem.

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

-

Suzuki cross-coupling reaction. YouTube.

-

C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols.

-

Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides. ResearchGate.

-

Sonogashira coupling. Wikipedia.

-

Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing.

-

Sonogashira Coupling. Organic Chemistry Portal.

-

Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio). Google Patents.

-

CHAPTER 11: Heck Reactions. Royal Society of Chemistry.

-

Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry.

-

417722-93-1|4-(4-Amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide|BLD Pharm. BLD Pharm.

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information.

-

Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. National Center for Biotechnology Information.

-

Palladium-Catalyzed Reactions of Aryl Halides with Soft, Non-Organometallic Nucleophiles. ResearchGate.

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.

-

Preparation method for benzophenone compound. Google Patents.

-

New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science.

-

Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. MDPI.

-

Application and Preparation of Benzophenone. ChemicalBook.

-

Buchwald–Hartwig amination. Wikipedia.

-

Heck reaction. Wikipedia.

-

N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide. PubChem.

-

Recent Advances in Sonogashira Reactions. ResearchGate.

-

Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. National Center for Biotechnology Information.

-

Sonogashira Coupling. Chemistry LibreTexts.

-

Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Taylor & Francis Online.

-

CHAPTER 9: Modern Heck Reactions. Royal Society of Chemistry.

-

Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.

-

pharmaceutical compositions of n-methyl-2-[3-((e)-2-pyridin-2-yl-vinyl)-1h-indazol-6-ylsulfanyl]-benzamide. WIPO Patentscope.

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information.

-

An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Center for Biotechnology Information.

-

4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. ChemicalBook.

-

Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.

-

Subsituted arene synthesis by alkynylation. Organic Chemistry Portal.

-

N-(2-((Hydroxy(2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)phenyl)methyl)amino)ethyl)-2-((3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide. Pharmaffiliates.

-

Palladium-catalyzed arylation of allylic alcohols with aryl halides. The Journal of Organic Chemistry.

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

-

Crystalline form of the salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide or the solvate of the salt and a process for preparing the same. Google Patents.

-

Heck Reaction. Chemistry LibreTexts.

-

N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide for the treatment of chronic myelogenous leukemia. Google Patents.

-

Heck Reaction—State of the Art. MDPI.

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI.

-

CAS 417722-93-1: 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide. ChemScence.

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]

- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 16. US9205078B2 - N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide for the treatment of chronic myelogenous leukemia - Google Patents [patents.google.com]

Application Note: 4-Chloro-4'-iodobenzophenone as a Novel UV Absorber for Advanced Applications

Introduction

Ultraviolet (UV) radiation exposure is a primary cause of degradation for a vast range of materials, including polymers, coatings, and pharmaceutical formulations. This photodegradation can manifest as discoloration, loss of mechanical integrity, and reduced efficacy. UV absorbers are chemical compounds incorporated into materials to provide protection by preferentially absorbing damaging UV radiation and dissipating it as harmless thermal energy. The benzophenone class of organic compounds is among the most widely utilized UV absorbers due to their strong absorption in the UVA and UVB regions, excellent photostability, and compatibility with various substrates.[1][2]

This application note introduces 4-Chloro-4'-iodobenzophenone, a halogenated diarylketone, as a specialized UV absorber. The strategic incorporation of two different halogen atoms—chlorine and iodine—onto the benzophenone scaffold is anticipated to modulate its photophysical properties and introduce unique chemical functionalities. While this specific derivative is a subject of novel research, its performance characteristics and applications can be expertly inferred from the extensive data available for analogous compounds such as 4-chlorobenzophenone and other benzophenone derivatives. This guide provides a comprehensive overview of its proposed synthesis, mechanism of action, potential applications, and detailed protocols for its evaluation, aimed at researchers, material scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

The key to understanding the functionality of 4-Chloro-4'-iodobenzophenone lies in its molecular structure. The combination of the UV-absorbing benzophenone core with a chloro- and iodo-substituent offers a unique electronic and steric profile. The properties listed below are calculated or inferred based on its structure and data from closely related analogues.

| Property | Value | Reference / Basis |

| IUPAC Name | (4-Chlorophenyl)(4-iodophenyl)methanone | --- |

| Molecular Formula | C₁₃H₈ClIO | Calculated |

| Molecular Weight | 342.56 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow crystalline solid | Analogy to 4-chlorobenzophenone[3] |

| CAS Number | Not presently assigned | --- |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Chloroform, Acetone) and insoluble in water | Analogy to 4-chlorobenzophenone[3] |

| Expected λmax | ~260 - 290 nm | Analogy to 4-chlorobenzophenone (λmax ~260 nm) and other benzophenones[3][4] |

Part 1: Mechanism of UV Absorption and Energy Dissipation

The protective action of all benzophenone-based UV absorbers is rooted in their ability to undergo a highly efficient photophysical cycle. This process allows the molecule to absorb high-energy UV photons and release the energy non-radiatively, preventing the energy from initiating destructive chemical reactions in the host material.

The mechanism proceeds through the following key steps:

-